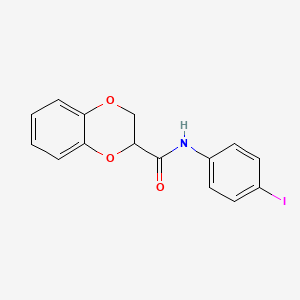

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUGQXIWJZHJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Amidation: The final step involves the formation of the carboxamide group through a reaction between the iodophenyl-benzodioxine intermediate and an amine source, typically under acidic or basic conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various aryl or alkyl-substituted benzodioxine derivatives.

Scientific Research Applications

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the benzodioxine ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The benzodioxine-carboxamide core allows for modular substitution at the phenyl ring. Key analogs and their substituents include:

Key Observations :

- Iodo Substituent : The iodine atom increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Steric Impact : The iodine atom’s size may hinder binding in sterically constrained active sites compared to smaller substituents like ethyl.

Antibacterial and Enzyme Inhibition

- N-(Alkyl/Aralkyl) Sulfonamides : Derivatives with benzodioxine scaffolds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides) showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 16–64 µg/mL) .

- This suggests that electronic effects, rather than steric bulk, dominate activity in some contexts.

Immunomodulation and Scaffold Hopping

- EGNN Model Predictions: Benzodioxine-containing scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol were identified as high-potency PD-1/PD-L1 inhibitors, emphasizing the scaffold’s versatility .

Pharmacokinetic Considerations

- Metabolic Stability : Heavy atoms like iodine may slow oxidative metabolism, extending half-life compared to nitro or trifluoromethyl groups.

Biological Activity

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H16N2O4

- Molecular Weight: 312.32 g/mol

- CAS Number: 3135705

The compound features a benzodioxine core, which is known for its diverse biological activities. The presence of the iodine substituent and the carboxamide group enhances its chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antioxidant Activity

Several studies have demonstrated the compound's ability to scavenge free radicals. For instance, it was shown to inhibit lipid peroxidation in cellular models, suggesting protective effects against oxidative stress.

2. Anticancer Properties

The compound has been evaluated for its antiproliferative effects on different cancer cell lines:

These findings indicate that this compound may serve as a promising candidate for further anticancer drug development.

3. Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes:

- Tyrosinase Inhibition: It demonstrated significant inhibition of tyrosinase activity, which is crucial in melanin biosynthesis. This property may be beneficial in treating hyperpigmentation disorders.

4. Anti-inflammatory Effects

In vivo studies have suggested that this compound can reduce inflammation markers in animal models of arthritis, indicating potential therapeutic uses in inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging: The benzodioxine structure contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Interaction: The carboxamide group may facilitate interactions with enzyme active sites, leading to inhibition of specific enzymatic activities.

Case Studies

A notable study explored the effects of this compound on melanoma cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers such as caspase activation. This study highlights the compound's potential as an anticancer agent targeting melanoma.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing benzodioxine carboxamide derivatives, such as N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

- Methodological Answer : A typical route involves coupling a benzodioxin-6-amine intermediate with activated carboxylic acid derivatives. For example, sulfonamide formation using 4-methylbenzenesulfonyl chloride in the presence of aqueous Na₂CO₃ (pH 9–10) yields intermediates, which are further reacted with bromoacetamides in DMF using LiH as a base . Adjusting pH during reactions (e.g., maintaining alkaline conditions for nucleophilic substitution) is critical for optimizing yields .

Q. How are structural and purity characteristics of benzodioxine derivatives validated post-synthesis?

- Methodological Answer : Combined spectroscopic techniques are essential:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for carboxamides).

- ¹H-NMR confirms regiochemistry and substitution patterns (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm).

- CHN elemental analysis validates molecular composition .

Q. What enzymatic assays are suitable for evaluating the inhibitory potential of benzodioxine carboxamides?

- Methodological Answer : Standardized in vitro assays include:

- α-Glucosidase inhibition : Measure IC₅₀ values using PNPG (p-nitrophenyl-α-D-glucopyranoside) as a substrate.

- Acetylcholinesterase inhibition : Use Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to quantify thiocholine production.

Triplicate experiments with statistical analysis (mean ± SEM) ensure reproducibility .

Advanced Research Questions

Q. How can reaction yields be optimized for benzodioxine carboxamide derivatives with sterically hindered substituents?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Base optimization : Replace Na₂CO₃ with stronger bases (e.g., LiH) for deprotonation in challenging couplings .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .

Q. How can contradictory inhibitory data across structurally similar derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on enzyme binding.

- Molecular docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) .

- Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. What computational strategies predict the binding affinity of benzodioxine carboxamides to therapeutic targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.

- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .

- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features for target engagement .

Q. How do substituents on the phenyl ring influence the biological activity of benzodioxine carboxamides?

- Methodological Answer :

- Electron-deficient groups (e.g., -NO₂, -I): Enhance π-π stacking with aromatic residues in enzyme pockets.

- Bulky substituents (e.g., -CF₃): May sterically hinder binding but improve metabolic stability.

- Meta-substitution : Balances steric and electronic effects, as seen in derivatives with 3-methoxyphenyl groups .

Q. What advanced techniques validate the purity of intermediates in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.